molecular formula C17H12Cl2N2O2S B2738137 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 477568-59-5

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2738137
CAS No.: 477568-59-5
M. Wt: 379.26
InChI Key: FILRMCBDTVMFBQ-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a complex organic compound characterized by its thiazole and benzamide functional groups. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the benzamide moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole and benzamide groups make it a versatile intermediate in organic synthesis.

Biology: Biologically, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new therapeutic agents.

Medicine: In medicine, this compound has been studied for its potential use in treating diseases such as cancer and diabetes. Its bioactive properties suggest it could be developed into a drug with significant therapeutic benefits.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring is known to bind to various enzymes and receptors, leading to the inhibition of biological processes associated with disease states. The exact pathways and molecular targets are still under investigation, but research suggests that it may involve modulation of signaling pathways and enzyme activities.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with different substituents.

  • Benzamide derivatives: Compounds containing the benzamide group with various functional groups.

Uniqueness: N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide stands out due to its specific combination of the thiazole and benzamide groups, which contribute to its unique biological and chemical properties. This combination allows for a broader range of applications compared to similar compounds.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-12-4-2-3-10(7-12)16(22)21-17-20-15(9-24-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILRMCBDTVMFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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